2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with thionyl chloride to introduce the chloro group, yielding the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of specialty chemicals, materials, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, stability, and binding affinity to target molecules, thereby influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-ethyl-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but without the chloro group, affecting its reactivity and applications.
4-(Trifluoromethyl)aniline: A precursor in the synthesis of 2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide, with distinct properties and uses.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in this compound imparts unique chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloro group provides a site for further functionalization through nucleophilic substitution reactions.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-2-16(10(17)7-12)9-5-3-8(4-6-9)11(13,14)15/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIUAIUHUSWAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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